molecular formula C17H26N2O3 B3008557 N'-[(1E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]methoxycarbohydrazide CAS No. 860650-67-5

N'-[(1E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]methoxycarbohydrazide

Cat. No.: B3008557
CAS No.: 860650-67-5
M. Wt: 306.406
InChI Key: SRLPXQKCKPQIOG-VCHYOVAHSA-N
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Description

N-[(1E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]methoxycarbohydrazide (N-DTBHMC) is a novel organic compound that has recently been studied for its potential applications in scientific research. N-DTBHMC is a derivative of the well-known hydrazide compound, which is a type of organic compound that contains the C-N-N-C structure. This compound has been found to have a variety of interesting properties, including its ability to act as a reducing agent, its strong antioxidant activity, and its ability to inhibit the growth of bacteria.

Scientific Research Applications

Synthesis and Modification

  • The synthesis of N'-[(1E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]methoxycarbohydrazide-related compounds involves a process of addition to double bonds and subsequent functionalization, leading to derivatives with potential for increased antioxidant and biological activities (Bukharov et al., 2016).

Biological Activities and DNA Interaction

  • Schiff base compounds, similar in structure to this compound, show significant biological activities including antibacterial, antifungal, and antioxidant properties. Their interaction with DNA, specifically with SS-DNA, indicates a mode of action involving intercalation (Sirajuddin et al., 2013).

Antioxidant Efficiency

  • Certain derivatives related to this compound demonstrate high antioxidant efficiency, surpassing known inhibitors in nonenzymatic human erythrocyte membrane lipid peroxidation models (Kolyada et al., 2018).

Anti-inflammatory and Analgesic Potential

  • Schiff base compounds, structurally related to this compound, have shown potential as anti-inflammatory and analgesic agents. Some demonstrate dual inhibitory activity on prostaglandin and leukotriene synthesis, with reduced ulcerogenic effects (Ikuta et al., 1987).

Molecular Docking and Antioxidant Activity

  • Theoretical investigations on similar Schiff base compounds reveal insights into their antioxidant behavior and potential as inhibitors in biological systems, with studies highlighting the significance of tautomerization on antioxidant activity (Ardjani & Mekelleche, 2017).

Quantum-Chemical Studies

  • Quantum-chemical calculations on compounds related to this compound help predict the properties of antioxidants in biological environments, including the calculation of bond dissociation energies and other thermodynamic properties (Volod’kin et al., 2011).

Metal Complex Formation and Biological Activity

  • Metal complexes of Schiff bases structurally similar to this compound have been investigated, demonstrating the impact of metal coordination on biological activities against various bacterial strains (Ahmed et al., 2013).

Catecholase Activity of Metal Complexes

  • Copper(II) complexes of oxime derivatives related to this compound show catecholase-mimetic activity, effective in catalyzing the oxidation of specific substrates under aerobic conditions (Zengin et al., 2019).

Mechanism of Action

Target of Action

The primary target of N’-[(1E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]methoxycarbohydrazide is the 3-hydroxyacyl-[acyl-carrier-protein] dehydratase FabZ . This enzyme plays a crucial role in the fatty acid biosynthesis pathway, specifically in the dehydration process.

Mode of Action

It is believed to interact with its target enzyme, potentially inhibiting its function . This interaction could lead to changes in the fatty acid biosynthesis pathway, affecting the production of essential cellular components.

Biochemical Pathways

The compound primarily affects the fatty acid biosynthesis pathway . By interacting with the 3-hydroxyacyl-[acyl-carrier-protein] dehydratase FabZ, it may disrupt the normal function of this pathway, leading to downstream effects on cell growth and division.

Pharmacokinetics

Information about its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its bioavailability, is currently unavailable .

Safety and Hazards

The safety and hazards of “N’-[(1E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]methoxycarbohydrazide” are not available .

Properties

IUPAC Name

methyl N-[(E)-(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3/c1-16(2,3)12-8-11(10-18-19-15(21)22-7)9-13(14(12)20)17(4,5)6/h8-10,20H,1-7H3,(H,19,21)/b18-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRLPXQKCKPQIOG-VCHYOVAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=NNC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=N/NC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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